![molecular formula C20H23ClN2O4 B2481627 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2034578-11-3](/img/structure/B2481627.png)
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
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Description
The compound "1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone" belongs to a class of organic molecules that often exhibit significant biological activity. This type of compound, featuring a piperidinyl moiety attached to a dimethoxyphenyl group through an ethanone linker and further modified with a chloropyridinyl group, may be of interest in pharmaceutical research and development.
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step organic reactions, including nucleophilic substitution, amidation, and alkylation. Microwave-assisted synthesis is a technique used for the efficient formation of piperidin-1-yl phenyl ethanone derivatives, as demonstrated in the preparation of compounds with antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). This method could potentially be applied to synthesize the target compound by adapting the reactants to include the specific chloropyridinyl and dimethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of compounds within this class is often analyzed using X-ray crystallography and spectroscopic techniques such as NMR and IR spectroscopy. The crystal structure can reveal important details about molecular conformation, intramolecular interactions, and the overall geometry of the compound. For instance, compounds with piperidinyl and phenyl groups have been studied to understand their hydrogen-bonding patterns and crystal packing (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present. The ether linkage (–O–) between the piperidine and chloropyridine moieties, the carbonyl group (C=O) in the ethanone part, and the methoxy groups attached to the phenyl ring can undergo various chemical reactions, including nucleophilic attacks, oxidation, and reduction. These reactions can be exploited to further modify the compound or to attach it to other molecules or biomolecules.
Physical Properties Analysis
The physical properties of "1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone," such as melting point, boiling point, solubility, and crystal form, are determined by its molecular structure. Compounds with similar structures have been analyzed for their thermal stability, optical properties, and crystalline structure (Karthik et al., 2021).
Scientific Research Applications
Synthesis and Antibacterial Activity
- This compound, synthesized using microwave irradiation, has shown potential antibacterial activity. The research involved synthesizing a range of compounds under microwave irradiation and testing them for antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic Studies and Docking Studies
- A study involving the synthesis of a similar compound highlighted its potential in cytotoxic studies and docking studies. These studies offer insights into the molecular interactions and potential pharmacokinetics of such compounds (Govindhan et al., 2017).
Antileukemic Activity
- Some derivatives of this compound have been evaluated for their antileukemic activity against human leukemic cell lines, showing significant antiproliferative activity. This suggests its potential use in developing treatments for leukemia (Vinaya et al., 2012).
Wound Healing Potential
- The compound's derivatives have been studied for their in vivo wound-healing potential, indicating significant wound healing and increased collagenation in treated groups. This opens avenues for its use in wound healing applications (Vinaya et al., 2009).
Antibacterial Agents
- Some synthesized derivatives have shown potent antibacterial activities, indicating the compound's relevance in developing new antibacterial agents (Vinaya et al., 2008).
properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-18-4-3-14(11-19(18)26-2)12-20(24)23-9-6-15(7-10-23)27-17-5-8-22-13-16(17)21/h3-5,8,11,13,15H,6-7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQJTBNQJZZRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone |
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